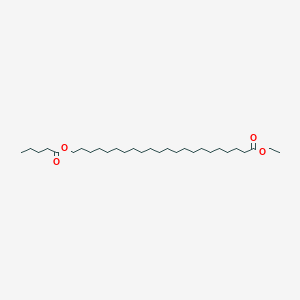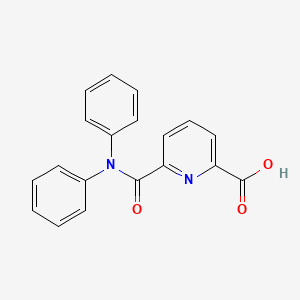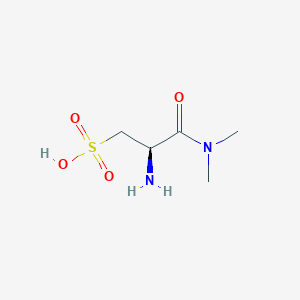
N,N-Dimethyl-3-sulfo-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-sulfo-L-alaninamide is a unique organic compound characterized by its sulfonic acid group and dimethylated amide structure. This compound is known for its high polarity and water solubility, making it a valuable component in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-sulfo-L-alaninamide typically involves the reaction of L-alanine with dimethylamine and a sulfonating agent. The process can be summarized as follows:
Starting Materials: L-alanine, dimethylamine, and a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at controlled temperatures to ensure the formation of the desired product.
Purification: The product is purified through crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3-sulfo-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfonates.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides or sulfonates.
Scientific Research Applications
N,N-Dimethyl-3-sulfo-L-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial chemicals due to its high solubility and stability.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-sulfo-L-alaninamide involves its interaction with molecular targets through its sulfonic acid and amide groups. These interactions can modulate enzyme activity, protein binding, and cellular signaling pathways. The compound’s high polarity and solubility enhance its ability to penetrate biological membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A widely used solvent with similar dimethylamide structure but lacks the sulfonic acid group.
N,N-Dimethylacetamide (DMAc): Another solvent with a dimethylamide structure, used in various industrial applications.
N,N-Dimethyl-3-sulfo-N-(3-{[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino}propyl)-1-propanaminium: A compound with a similar sulfonic acid group but a more complex structure.
Uniqueness: N,N-Dimethyl-3-sulfo-L-alaninamide stands out due to its combination of a sulfonic acid group and a dimethylamide structure, providing unique properties such as high polarity, water solubility, and reactivity. These characteristics make it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
648881-39-4 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
(2R)-2-amino-3-(dimethylamino)-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C5H12N2O4S/c1-7(2)5(8)4(6)3-12(9,10)11/h4H,3,6H2,1-2H3,(H,9,10,11)/t4-/m0/s1 |
InChI Key |
FBMZJFVBHOYENA-BYPYZUCNSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CS(=O)(=O)O)N |
Canonical SMILES |
CN(C)C(=O)C(CS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
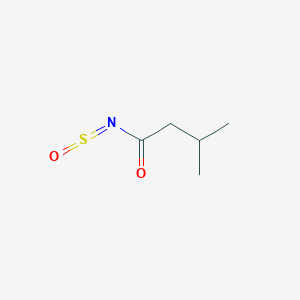
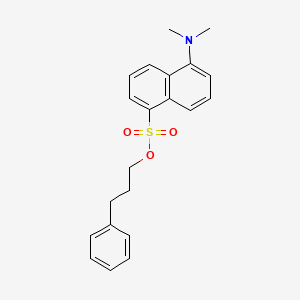
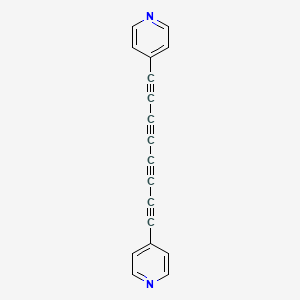
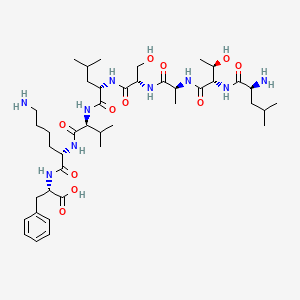
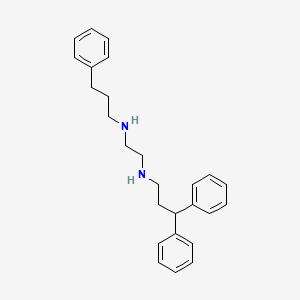
![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
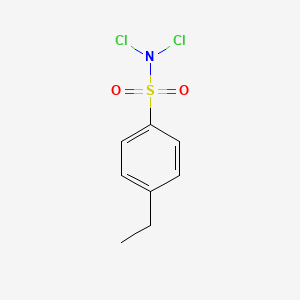
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
